molecular formula C14H13Cl3O B8326211 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 78235-79-7

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

Cat. No.: B8326211
CAS No.: 78235-79-7
M. Wt: 303.6 g/mol
InChI Key: BVTBDUMXPYRAKW-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features
The compound 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative characterized by:

  • A cyclopropane ring substituted with two methyl groups at the 2,2-positions.
  • A 2-chloro-2-(4-chlorophenyl)ethenyl group at the 3-position.
  • A reactive acyl chloride (-COCl) group at the 1-position.

Synthesis and Reactivity
This compound is synthesized via chlorination of its corresponding carboxylic acid precursor, 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 78479-03-5) . The acyl chloride group renders it highly reactive, making it a key intermediate for synthesizing esters and amides, particularly in agrochemical applications .

Properties

CAS No.

78235-79-7

Molecular Formula

C14H13Cl3O

Molecular Weight

303.6 g/mol

IUPAC Name

3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7-

InChI Key

BVTBDUMXPYRAKW-XFFZJAGNSA-N

Isomeric SMILES

CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The method described in EP0323625A2 involves a two-step sequence starting from 3-chloro-3-(4-chlorophenyl)propenal and chloromethyl isopropyl ketone:

  • Step 1 : Condensation and chlorination to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.

  • Step 2 : Cyclization and hydrolysis to yield the carboxylic acid intermediate, followed by acyl chloride formation.

Step 1: Formation of Trichlorohexenone

  • Reactants :

    • 3-Chloro-3-(4-chlorophenyl)propenal (1 eq)

    • Chloromethyl isopropyl ketone (1–4 eq excess)

  • Catalyst : Hydrogen chloride (1–4 eq)

  • Solvents : Hydrocarbons (toluene, cyclohexane) or chlorinated solvents (dichloromethane).

  • Temperature : 0–20°C.

  • Yield : ~67.5% (improved from 41–44% in prior methods).

Step 2: Cyclization and Hydrolysis

  • Base : Aqueous NaOH/KOH or alcoholates (e.g., sodium methoxide).

  • Solvents : Methanol, ethanol, or water.

  • Workup : Acidification with HCl, extraction, and solvent distillation.

Acyl Chloride Formation

  • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

  • Conditions : Reflux in anhydrous dichloromethane or toluene.

Advantages and Limitations

  • Advantages : High yield (67.5%), scalability, and compatibility with diverse solvents.

  • Limitations : Requires strict temperature control and hazardous HCl handling.

SnCl4-Catalyzed Friedel-Crafts Acylation

Reaction Pathway

This method, detailed in ChemicalBook and ChemBK entries, employs a Friedel-Crafts acylation followed by cyclopropane ring formation:

  • Step 1 : p-Chlorobenzoyl chloride reacts with methyl benzoate in the presence of SnCl₄ to form 3,3-dimethyl-4-p-chlorobenzoyl methyl butyrolactone.

  • Step 2 : Halogenation with PCl₅ generates 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexenoic acid methyl ester.

  • Step 3 : Dehydrochlorination and cyclization using sodium alkoxide.

  • Step 4 : Saponification (NaOH) and acidification (HCl) to the carboxylic acid.

  • Step 5 : Acyl chloride synthesis via SOCl₂.

Key Parameters

StepReagents/CatalystsSolventsTemperatureYield
1SnCl₄Toluene0–25°C72%
2PCl₅Methanol40–60°C65%
3NaOCH₃THFReflux58%
4NaOH/HClWater80°C85%
5SOCl₂DCMReflux90%

Critical Analysis

  • Advantages : Utilizes cost-effective SnCl₄ and PCl₅; high purity in final steps.

  • Challenges : Multi-step purification and sensitivity to moisture in cyclopropanation.

Alternative Halogenation-Cyclization Strategies

Bromine-Mediated Cyclopropanation

EP0046950B1 discloses a bromine-assisted cyclization starting from 3-chloro-3-(4-chlorophenyl)propenal and methyl isopropyl ketone:

  • Bromination of the intermediate dichlorohexenone.

  • Ring contraction using aqueous alkali to form the cyclopropane core.

  • Acyl chloride preparation via SOCl₂.

Reaction Conditions

  • Bromine Stoichiometry : 1.2–1.5 eq.

  • Cyclization Base : 2–10 eq NaOH.

  • Yield : 50–55% (lower than HCl method).

Stereochemical Considerations

The JPH0227340B2 patent highlights the importance of stereochemistry in the final product, achieved through controlled Z/E isomer separation during cyclopropanation. Chiral resolution agents or fractional crystallization may enhance enantiomeric purity.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)PurityScalability
Two-Step (EP0323625)HCl, NaOH67.5HighIndustrial
SnCl₄/PCl₅ (ChemBK)SnCl₄, PCl₅, SOCl₂58–90MediumLab-scale
Bromination (EP0046950)Br₂, NaOH50–55LowLimited

Industrial-Scale Optimization

Solvent Selection

  • Non-polar solvents (toluene, cyclohexane) improve intermediate stability in Step 1.

  • Polar aprotic solvents (THF, DCM) enhance cyclopropanation kinetics.

Catalytic Innovations

  • Lewis Acids : Substituting SnCl₄ with FeCl₃ reduces costs but lowers yield.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates aqueous-organic interfacial reactions .

Chemical Reactions Analysis

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of this compound is as an intermediate in the synthesis of insecticides and pesticides. Its structural properties allow it to function effectively as a potent agent against various pests.

Case Study: Insecticidal Activity

Research has indicated that derivatives of this compound exhibit significant insecticidal properties against a variety of agricultural pests. For instance, formulations containing this compound have been tested for efficacy against common pests like aphids and caterpillars, demonstrating high mortality rates compared to conventional insecticides .

Pharmaceutical Applications

Beyond its use in agriculture, 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has potential applications in pharmaceuticals, particularly in the development of anticancer agents.

Case Study: Anticancer Properties

Recent studies have investigated the compound's derivatives for their cytotoxic effects on cancer cell lines. One study reported that certain derivatives showed promising activity against MCF-7 breast cancer cells with an IC50 value of 8 nM, indicating strong potential for further development into therapeutic agents .

Summary of Key Applications

Application AreaDescriptionExamples
AgrochemicalsUsed as an intermediate for synthesizing insecticidesEfficacy against aphids and caterpillars
PharmaceuticalsPotential anticancer agentsCytotoxicity against MCF-7 breast cancer cells

Mechanism of Action

The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Parent Carboxylic Acid
  • Name : 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
  • CAS : 78479-03-5
  • Molecular Formula : C₁₄H₁₄Cl₂O₂
  • Molecular Weight : 285.166 g/mol
  • Key Difference : The absence of the acyl chloride group (-COCl) reduces reactivity, making it suitable for direct formulation in some pesticidal applications .
2.1.2 Flumethrin
  • Name: trans-3-(2-Chloro-2-(4-chlorophenyl)ethenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(4-fluoro-3-phenoxyphenyl)methyl ester
  • CAS : 69770-45-2
  • Molecular Formula: C₂₈H₂₂Cl₂FNO₃
  • Molecular Weight : 516.39 g/mol
  • Key Difference: Flumethrin is an ester derived from the parent carboxylic acid and a cyano-phenoxy alcohol. It is a commercial pyrethroid insecticide with enhanced photostability and bioactivity compared to the acyl chloride .
2.1.3 Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
  • Name : (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride
  • CAS : 55710-82-2
  • Molecular Formula : C₈H₉Br₂ClO
  • Molecular Weight : 316.42 g/mol
  • Key Difference : Replaces the 4-chlorophenyl group with a dibromovinyl substituent, altering electronic properties and pesticidal specificity .

Functional and Reactivity Comparisons

Property Target Acyl Chloride Parent Carboxylic Acid Flumethrin Bacisthemic Acid Chloride
Functional Group -COCl -COOH -COO ester -COCl
Reactivity High (nucleophilic acyl substitution) Low (acid-base reactions) Moderate (hydrolysis) High (similar to target)
Primary Use Intermediate for esters/amides Intermediate Insecticide Intermediate for deltamethrin
Bioactivity Not directly bioactive Low High (neurotoxic) Low
Structural Uniqueness Chlorophenyl-ethenyl substituent Same as target Fluorophenoxy addition Dibromovinyl substituent

Physicochemical Data

Compound CAS Molecular Weight Purity (Typical) Key Suppliers
Target Acyl Chloride Not explicitly listed ~320 (estimated) ≥95% LEAP CHEM CO., LTD.
Parent Carboxylic Acid 78479-03-5 285.166 g/mol ≥96% Multiple via Echemi
Flumethrin 69770-45-2 516.39 g/mol 95–96% Hangzhou Viablife Biotech
Bacisthemic Acid Chloride 55710-82-2 316.42 g/mol ≥97% CymitQuimica

Biological Activity

3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride (CAS No. 73610-74-9) is a synthetic organic compound known for its unique structural features and potential biological activities. This article aims to explore its biological activity, including toxicity, pharmacological effects, and environmental impact, supported by data tables and case studies.

The compound's molecular formula is C14H14Cl2O2C_{14}H_{14}Cl_{2}O_{2}, with a molar mass of 285.16 g/mol. It is characterized by the presence of two chlorine atoms and a cyclopropane ring, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H14Cl2O2
Molar Mass285.16 g/mol
Density1.366 g/cm³ (predicted)
Boiling Point424.2 °C (predicted)

Toxicity

The compound exhibits significant toxicity, particularly in aquatic environments. It has been classified as highly toxic to aquatic species, with acute and chronic toxicity assessments indicating a high risk of environmental impact. For instance, related compounds such as alpha-cypermethrin have shown a bio-concentration factor (BCF) of 1204 in rainbow trout, suggesting potential bioaccumulation in aquatic organisms .

Pharmacological Effects

Research indicates that this compound may have insecticidal properties similar to other chlorinated compounds. Its mechanism of action is believed to involve disruption of neuronal function in insects, primarily through interference with sodium channels . This aligns with findings from studies on related compounds which demonstrate neurotoxic effects leading to paralysis in target species.

Case Studies

  • Aquatic Toxicity Study : A study conducted on the effects of chlorinated compounds on fish populations indicated that exposure to similar compounds resulted in significant mortality rates and reproductive failures in species such as the Japanese medaka. The findings underscore the potential risks posed by this compound in aquatic ecosystems .
  • Neurotoxicity Assessment : In vitro studies evaluating the neurotoxic effects of structurally similar compounds demonstrated that exposure led to significant alterations in neurotransmitter levels, suggesting potential neurotoxic effects of this compound as well .

Environmental Impact

Due to its high toxicity and potential for bioaccumulation, there are concerns regarding the environmental persistence of this compound. Regulatory assessments have classified it under strict monitoring due to its implications for biodiversity and ecosystem health.

Q & A

Q. What synthetic strategies are recommended for achieving high yields of the target compound?

The compound’s synthesis typically involves multi-step reactions, such as cyclopropanation followed by chlorination. A common approach for analogous cyclopropane derivatives uses base-mediated reactions (e.g., potassium carbonate in dichloromethane) to stabilize intermediates . However, competing side reactions (e.g., hydrolysis of the carbonyl chloride group) require strict anhydrous conditions and temperature control (0–5°C) during acylation steps . Purification via column chromatography with ethyl acetate/hexane gradients is often employed to isolate the product.

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming the cyclopropane ring geometry, chlorine substituent positions, and ethenyl group configuration. For example, coupling constants (JJ) in 1H^1H-NMR can distinguish cis/trans isomerism in the ethenyl group .
  • X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, particularly for the strained cyclopropane ring. Data deposition in repositories like CCDC (e.g., CCDC 1988019 for similar compounds) is recommended .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns unique to the carbonyl chloride moiety .

Q. How does the compound’s stability impact storage and handling?

The carbonyl chloride group is highly moisture-sensitive, requiring storage under inert gas (N2_2/Ar) at −20°C. Decomposition products (e.g., carboxylic acids) can form upon exposure to humidity, detectable via IR spectroscopy (loss of C=O stretch at ~1800 cm1^{-1}) . Use of sealed glassware and anhydrous solvents (e.g., THF) is critical during experiments.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing cyclopropane ring and chlorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating reactions with amines or alcohols. Density Functional Theory (DFT) studies on analogous compounds reveal that steric hindrance from the 2,2-dimethyl group slows bimolecular nucleophilic substitution (SN2S_N2), favoring SN1S_N1 pathways in polar aprotic solvents . Kinetic isotopic effect (KIE) experiments can further elucidate transition states.

Q. How can computational modeling predict its biological or material science applications?

  • Quantitative Structure-Property Relationship (QSPR) : Predicts physicochemical properties (e.g., logP, solubility) critical for drug design or polymer integration. Neural network models trained on datasets of chlorinated cyclopropanes show strong correlations (R2>0.85R^2 > 0.85) between computed and experimental properties .
  • Molecular docking : Screens for potential bioactivity (e.g., antimicrobial effects) by simulating interactions with bacterial enzyme active sites, as demonstrated for structurally related enones .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., yield variability)?

Discrepancies often arise from differences in reaction conditions:

  • Catalyst choice : Lewis acids (e.g., AlCl3_3) vs. Brønsted acids (e.g., H2_2SO4_4) can alter regioselectivity in Friedel-Crafts-type reactions .
  • Solvent effects : Polar solvents (DMF) stabilize ionic intermediates, while nonpolar solvents (toluene) favor radical pathways. Systematic Design of Experiments (DoE) and high-throughput screening are recommended to optimize conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.